M-5Mpep

概要

準備方法

合成経路と反応条件

2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンの合成は、通常、以下の手順を含みます。

出発物質: 合成は、3-メトキシフェニルアセチレンや5-メチルピリジンなどの市販の出発物質から始まります。

反応条件: 重要なステップは、3-メトキシフェニルアセチレンを、不活性雰囲気下でパラジウム触媒と銅助触媒の存在下で、5-メチルピリジンとカップリングさせる薗頭反応を含みます。

工業生産方法

2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることを含みます。これには、反応条件の最適化、大型反応器の使用、および効率と収率を高めるための連続フロー技術の採用が含まれます。

化学反応解析

反応の種類

2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化して、対応する酸化誘導体を形成することができます。

還元: 還元反応は、化合物の存在する官能基を修飾するために実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が通常使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

科学研究の応用

2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンは、いくつかの科学研究の応用を持っています。

化学: これは、代謝型グルタミン酸5受容体とそのさまざまな化学経路における役割を研究するためのツール化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達と神経伝達の影響を調べるために生物学的試験に使用されます。

医学: 研究により、2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンは抗うつ様効果を示すことが示されており、新しい抗うつ薬の開発のための潜在的な候補となっています.

化学反応の分析

Types of Reactions

2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the ethynyl and pyridine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学的研究の応用

Depression

Research indicates that M-5MPEP may exhibit rapid antidepressant-like effects. In studies utilizing a chronic unpredictable mild stress (CUMS) model of depression, administration of this compound for four consecutive days significantly alleviated symptoms of anhedonia and apathy in mice. This effect was associated with alterations in key proteins involved in synaptic plasticity, such as mammalian target of rapamycin (mTOR) and tropomyosin receptor kinase B (TrkB) in the prefrontal cortex and hippocampus .

Anxiety Disorders

The anxiolytic properties of this compound have also been explored. Preclinical studies demonstrate that this compound produces anxiolytic-like effects comparable to those seen with full mGlu5 antagonists but with a reduced risk of adverse effects such as sedation or psychotomimetic activity . This makes it a potential candidate for treating anxiety disorders without the common side effects associated with existing medications.

Substance Use Disorders

This compound has shown efficacy in reducing cocaine self-administration in animal models, suggesting its potential utility in treating addiction . The compound's ability to attenuate the discriminative stimulus effects of cocaine further supports its role in addiction therapy. By modulating glutamatergic transmission, this compound may help mitigate the reinforcing properties of drugs like cocaine.

Parkinson's Disease

Preliminary studies suggest that this compound could be beneficial for managing symptoms associated with Parkinson's disease, particularly levodopa-induced dyskinesias . The modulation of mGlu5 receptors may help balance neurotransmitter systems disrupted in this condition.

Case Studies and Research Findings

A variety of studies have been conducted to assess the efficacy and safety profile of this compound:

| Study | Model | Findings |

|---|---|---|

| Yan et al. (2005) | Fragile X Syndrome | Demonstrated improvements in behavioral deficits associated with mGlu5 modulation. |

| Lindemann et al. (2015) | Major Depressive Disorder | Showed that this compound altered sleep architecture similar to clinically prescribed antidepressants. |

| Felts et al. (2017) | Cognitive Function | This compound improved performance on paired-associates learning tasks without inducing cognitive impairment. |

| Montano et al. (2020) | Chronic Pain Models | Highlighted analgesic properties alongside reduced anxiety-like behaviors following administration of this compound. |

作用機序

2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンは、代謝型グルタミン酸5受容体の部分的陰性アロステリックモジュレーターとして作用することにより、その効果を発揮します。このモジュレーションにより、受容体の活性が低下し、その結果、さまざまな下流シグナル伝達経路に影響を与えます。 この化合物は、脳由来神経栄養因子依存性経路を含む収束作用機序を示し、®ケタミンの作用を高めることが示されています .

類似の化合物との比較

類似の化合物

2-メチル-6-(フェニルエチニル)ピリジン(MPEP): 代謝型グルタミン酸5受容体の完全な陰性アロステリックモジュレーター。

3-[(2-メチル-1,3-チアゾール-4-イル)エチニル]ピリジン(MTEP): 同様の特性を持つ別の完全な陰性アロステリックモジュレーター.

独自性

2-(2-(3-メトキシフェニル)エチニル)-5-メチルピリジンは、部分的陰性アロステリックモジュレーターである点がユニークです。つまり、完全な拮抗薬やモジュレーターと比較して、より広い治療窓を持ちながら、治療効果を維持します。 これは、さらなる研究と潜在的な臨床応用のための有望な候補となっています .

類似化合物との比較

Similar Compounds

2-Methyl-6-(phenylethynyl)pyridine (MPEP): A full negative allosteric modulator of the metabotropic glutamate 5 receptor.

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): Another full negative allosteric modulator with similar properties.

Uniqueness

2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine is unique in that it is a partial negative allosteric modulator, which means it retains therapeutic effects while having a broader therapeutic window compared to full antagonists and modulators. This makes it a promising candidate for further research and potential clinical applications .

生物活性

M-5MPEP is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered attention due to its potential therapeutic applications in treating various neurological and psychiatric disorders, particularly depression and anxiety. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

- Chemical Structure : this compound is characterized by the molecular formula C15H13NO and a molecular weight of 223.27 g/mol.

- CAS Number : 170260-55-0.

This compound functions by modulating the mGlu5 receptor, which plays a crucial role in glutamatergic signaling in the brain. Unlike full antagonists, partial NAMs like this compound can provide therapeutic effects while minimizing side effects associated with complete receptor blockade.

Key Mechanisms:

- Inhibition of Glutamate Response : this compound demonstrates approximately 50% inhibition of maximal glutamate response in vitro at concentrations that effectively displace radiolabeled binding at the allosteric site .

- Receptor Occupancy : Ex vivo studies indicate that doses of this compound result in over 85% receptor occupancy, suggesting significant engagement with the mGlu5 receptor at therapeutic doses .

- Functional Effects : The compound exhibits varying functional effects depending on the endpoint measured, indicating its complex pharmacological profile .

Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like effects of this compound, particularly in animal models:

- Forced Swim Test : Doses of 18 mg/kg and 32 mg/kg significantly reduced immobility duration, a common measure of depressive behavior in rodents .

- Marble-Burying Assay : Similar doses decreased the number of marbles buried, further indicating anxiolytic properties .

Sleep Architecture and Cognitive Function

Research utilizing electroencephalography (EEG) has shown that this compound alters sleep architecture:

- REM Sleep : this compound decreased rapid eye movement (REM) sleep and increased REM sleep latency, which are potential biomarkers for antidepressant activity .

- Cognitive Performance : In paired-associates learning tasks, this compound demonstrated positive effects on working memory performance, supporting its role in cognitive enhancement through glutamatergic modulation .

Comparative Efficacy

A comparative analysis with other mGlu5 modulators reveals that this compound exhibits similar efficacy to full mGlu5 NAMs while offering a more favorable side effect profile:

| Compound | Type | Maximal Glutamate Inhibition | Antidepressant-Like Activity |

|---|---|---|---|

| This compound | Partial NAM | ~50% | Yes |

| VU0424238 | Full NAM | ~80% | Yes |

| MTEP | Full NAM | ~95% | Yes |

Case Studies

Several studies have documented the effects of this compound in preclinical models:

- Study on BDNF Mechanism : A study indicated that this compound induces rapid and sustained antidepressant-like effects through a Brain-Derived Neurotrophic Factor (BDNF)-dependent mechanism, enhancing the action of R-ketamine .

- Cognitive Enhancement : Another investigation demonstrated that this compound positively influences cognitive functions in rats, suggesting its potential utility in treating cognitive deficits associated with mood disorders .

特性

分子式 |

C15H13NO |

|---|---|

分子量 |

223.27 g/mol |

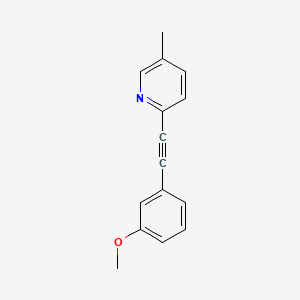

IUPAC名 |

2-[2-(3-methoxyphenyl)ethynyl]-5-methylpyridine |

InChI |

InChI=1S/C15H13NO/c1-12-6-8-14(16-11-12)9-7-13-4-3-5-15(10-13)17-2/h3-6,8,10-11H,1-2H3 |

InChIキー |

CCQPQKFLWKYOMJ-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC |

正規SMILES |

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine M-5MPEP compound |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。